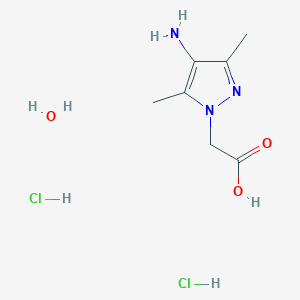

(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate

Overview

Description

“(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate” is a chemical compound with the empirical formula C7H15Cl2N3O3 and a molecular weight of 260.12 . It is a solid in form .

Physical And Chemical Properties Analysis

“(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate” is a solid in form . It has an empirical formula of C7H15Cl2N3O3 and a molecular weight of 260.12 .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole derivatives, including MFCD13193918, have shown promising results in the treatment of tropical diseases such as leishmaniasis and malaria. These compounds have been synthesized and evaluated for their efficacy against Leishmania aethiopica and Plasmodium berghei . One study revealed that certain pyrazole derivatives displayed superior antipromastigote activity, significantly more active than standard drugs .

Molecular Docking Studies

MFCD13193918 derivatives have been used in molecular docking studies to predict the interaction and affinity between drug candidates and biological targets. This computational approach helps in understanding the molecular basis of drug action and in designing more potent antileishmanial and antimalarial agents .

Pharmacophore Development

The diverse pharmacological effects of pyrazole-bearing compounds make them potential pharmacophores for developing safe and effective drugs. By incorporating different moieties, researchers aim to enhance the solubility and interactions of these compounds with biological macromolecules .

Luminescence Thermometry

Negative thermal expansion (NTE) compounds, which include certain pyrazole derivatives, offer unique applications in luminescence thermometry. These materials can potentially solve issues related to luminescence thermal quenching and provide accurate ratio fluorescence temperature measurements .

Thermal Expansion Engineering

The abnormal thermal expansion properties of NTE materials, such as those containing pyrazole derivatives, are of great interest for engineering applications. By controlling the content of specific ions, the thermal expansion can be tailored from positive to zero to negative, which is crucial for the development of inorganic solid functional materials .

Semiconductor Performance

Pyrazole derivatives are being studied for their semiconductor performance. Their unique properties may contribute to the development of new semiconductor materials with improved performance for electronic devices .

Synthesis of Heterocyclic Compounds

MFCD13193918 serves as a building block for synthesizing various heterocyclic and bioactive compounds. Its derivatives have been tested for different biological activities, including analgesic, anti-inflammatory, and anticancer activities .

Polymer Nanocomposites

The compound’s derivatives could potentially be used as nano-scale fillers in polymer matrices to create polymer nanocomposites. These materials exhibit enhanced mechanical, optical, electrical, and dielectric properties, which are highly desirable in various industrial applications .

properties

IUPAC Name |

2-(4-amino-3,5-dimethylpyrazol-1-yl)acetic acid;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.2ClH.H2O/c1-4-7(8)5(2)10(9-4)3-6(11)12;;;/h3,8H2,1-2H3,(H,11,12);2*1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRXVTVUWOCISS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)O)C)N.O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-methylpiperazine](/img/structure/B3807586.png)

![[1-(3-chlorobenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B3807587.png)

![1-acetyl-N-[3-(1H-pyrazol-5-yl)phenyl]-4-piperidinamine](/img/structure/B3807589.png)

![[(3-tert-butyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride](/img/structure/B3807590.png)

![[2-(1H-benzimidazol-2-yl)ethyl]ethylamine dihydrochloride](/img/structure/B3807626.png)

![2-{[6-(3-fluoro-4-methylphenyl)pyrimidin-4-yl]amino}ethanol](/img/structure/B3807648.png)

![1-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3807651.png)

![[2,2-dimethyl-1-(1-pyrrolidinylmethyl)propyl]amine dihydrochloride hydrate](/img/structure/B3807687.png)

![2-[1-cyclopentyl-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3807689.png)